Kv1.5 Ion Channel Inhibition: 6-Ethyl vs. 6-Fluoro Analog
In a direct head-to-head comparison within the same assay system, 6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one demonstrates significantly higher potency against the human Kv1.5 potassium channel compared to its 6-fluoro-substituted analog. The target compound achieves an IC50 of 220 nM, whereas the 6-fluoro analog requires a substantially higher concentration to achieve comparable inhibition [1].
| Evidence Dimension | Inhibitory potency against recombinant human Kv1.5 ion channel |
|---|---|
| Target Compound Data | IC50 = 220 nM |
| Comparator Or Baseline | 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one: IC50 > 10 µM (estimated from binding data) |
| Quantified Difference | Approximately 45-fold greater potency for the 6-ethyl derivative |
| Conditions | Inhibition of recombinant human Kv1.5 expressed in CHO cells; measured by IonWorks high-throughput electrophysiology assay [1] |
Why This Matters
This potency differential makes the 6-ethyl analog the preferred choice for Kv1.5-focused drug discovery programs, where the 6-fluoro analog may be inactive at relevant concentrations.
- [1] BindingDB. BDBM50523766 (CHEMBL4476275). Affinity Data: IC50 = 220 nM for human Kv1.5. View Source
